

1-Bromo-4-chloro-2-ethylbenzene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-4-chloro-2-ethylbenzene**

Cat. No.: **B2907294**

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1-Bromo-4-chloro-2-ethylbenzene**

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and structural confirmation of novel compounds are paramount. **1-Bromo-4-chloro-2-ethylbenzene**, with its distinct substitution pattern on the aromatic ring, serves as a valuable intermediate in the synthesis of more complex molecules. Its molecular formula is C_8H_8BrCl and it has a molecular weight of approximately 219.51 g/mol .[\[1\]](#)[\[2\]](#) The unequivocal verification of its structure relies on a synergistic application of modern spectroscopic techniques. This guide provides a comprehensive analysis of **1-Bromo-4-chloro-2-ethylbenzene** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers and drug development professionals, offering not just raw data, but a deeper understanding of the causality behind spectral features. By integrating theoretical predictions with data from analogous structures, we present a robust methodology for structural elucidation that mirrors real-world laboratory challenges where reference spectra for a specific novel compound may not be readily available.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon

Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

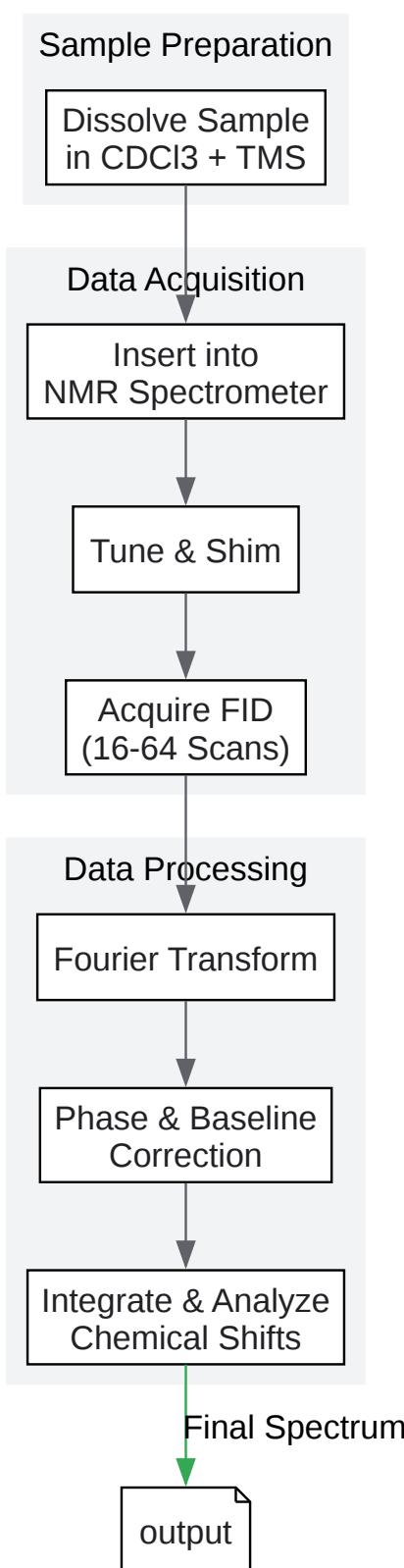
Predicted ¹H NMR Spectrum:

For **1-Bromo-4-chloro-2-ethylbenzene**, we anticipate distinct signals for the aromatic and aliphatic protons.

- Ethyl Group: The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons are adjacent to three methyl protons, hence a quartet ($n+1=4$). The methyl protons are adjacent to two methylene protons, resulting in a triplet ($n+1=3$). The electron-withdrawing nature of the aromatic ring will shift the methylene quartet further downfield compared to the methyl triplet.[3]
- Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, they are in unique chemical environments and will likely appear as a complex set of multiplets or distinct doublets and doublet of doublets in the aromatic region (typically 6.5-8.0 ppm). The electronegative bromine and chlorine atoms will deshield the adjacent protons, causing them to resonate at a lower field.[4]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Bromo-4-chloro-2-ethylbenzene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]


- Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned, and the magnetic field is shimmed to optimize homogeneity.[\[4\]](#)
- Data Acquisition: Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to enhance the signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Data Summary: Predicted ^1H NMR

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃	~ 1.2	Triplet (t)	3H
-CH ₂ -	~ 2.7	Quartet (q)	2H
Aromatic H	~ 7.0 - 7.6	Multiplets (m)	3H

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.[\[3\]](#)[\[5\]](#)

Workflow for ^1H NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring and processing a ^1H NMR spectrum.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon-13 NMR provides information on the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum:

The structure of **1-Bromo-4-chloro-2-ethylbenzene** has 8 carbon atoms. Due to molecular symmetry (or lack thereof), we predict 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

- Aliphatic Carbons: The methyl (-CH₃) and methylene (-CH₂-) carbons will appear in the upfield region (typically 10-40 ppm).
- Aromatic Carbons: The six aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The carbons directly attached to the electronegative bromine and chlorine atoms (C-Br and C-Cl) will be significantly influenced and can be predicted based on substituent effects. The other four aromatic carbons will also have unique chemical shifts. For comparison, the carbon atoms in ethylbenzene appear at chemical shifts of 125.7, 127.9, and 128.4 ppm for the aromatic ring, and the carbon attached to the ethyl group at 144.3 ppm.[6]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation and instrument setup are identical to that of ¹H NMR. However, the acquisition parameters are different due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

- Acquisition Mode: Typically run in a proton-decoupled mode to produce a spectrum of singlets, simplifying interpretation.
- Parameters: A larger number of scans (hundreds to thousands) and a longer relaxation delay are often required to obtain a good signal-to-noise ratio.

Data Summary: Predicted ¹³C NMR

Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₃	~ 15
-CH ₂ -	~ 30
Aromatic C-H	~ 125 - 135 (3 signals)
Aromatic C-Et	~ 140 - 145
Aromatic C-Cl	~ 130 - 135
Aromatic C-Br	~ 115 - 125

Note: Predicted values based on additive models and data from similar compounds like 1-bromo-2-ethylbenzene and various chlorobenzenes.[\[3\]](#)[\[7\]](#)

Part 2: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an excellent tool for identifying the presence of specific functional groups.[\[8\]](#)

Predicted IR Spectrum:

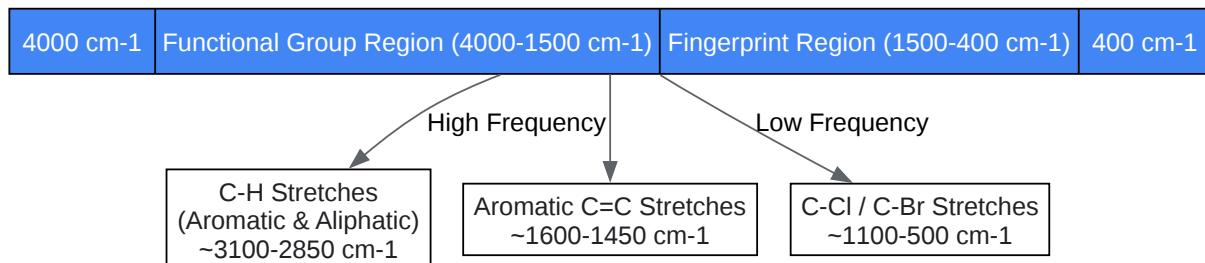
The IR spectrum of **1-Bromo-4-chloro-2-ethylbenzene** is expected to show several characteristic absorption bands.

- C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm^{-1} , while aliphatic (sp^3) C-H stretches from the ethyl group will be just below 3000 cm^{-1} .[\[9\]](#)
- C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm^{-1} region.[\[9\]](#)
- C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm^{-1} region can be indicative of the substitution pattern on the benzene ring.

- C-X Stretching: The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically between $1100\text{-}750\text{ cm}^{-1}$ and $650\text{-}500\text{ cm}^{-1}$ respectively.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.


- Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
- Sample Application: Place a small amount (a single drop or a few milligrams of solid) of **1-Bromo-4-chloro-2-ethylbenzene** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Summary: Predicted IR Absorptions

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Aliphatic C-H Stretch	3000 - 2850	Medium
Aromatic C=C Stretch	1600, 1580, 1475	Medium-Strong
C-Cl Stretch	1100 - 750	Strong
C-Br Stretch	650 - 500	Strong

Reference data from similar compounds like 1-bromo-4-chlorobenzene can be found in the NIST Chemistry WebBook.[\[10\]](#)

Bond Vibrations and IR Regions

[Click to download full resolution via product page](#)

Caption: Key regions in an IR spectrum for functional group analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and valuable structural information from fragmentation patterns.[11][12]

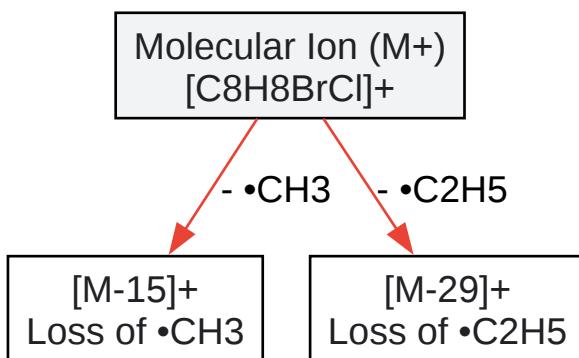
Predicted Mass Spectrum:

- Molecular Ion (M⁺): The molecular weight of C₈H₈BrCl is ~218 g/mol for the lightest isotopes (¹²C, ¹H, ³⁵Cl, ⁷⁹Br). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks.[13] We expect to see peaks at m/z corresponding to the different isotopic combinations:
 - M⁺ (⁷⁹Br, ³⁵Cl): Most abundant combination
 - M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl): A very intense peak
 - M+4 (⁸¹Br, ³⁷Cl): A smaller peak

- **Fragmentation:** Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.^[12] A primary fragmentation pathway for ethylbenzenes is the benzylic cleavage to lose a methyl radical ($\bullet\text{CH}_3$), which is highly favorable as it forms a stable secondary benzylic carbocation.
 - $[\text{M} - 15]^+$: Loss of a methyl group ($\bullet\text{CH}_3$) from the ethyl side chain. This fragment would be expected at m/z [M-15].
 - **Loss of Halogens:** Fragmentation involving the loss of $\text{Br}\bullet$ or $\text{Cl}\bullet$ radicals is also possible.

Experimental Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like **1-Bromo-4-chloro-2-ethylbenzene**.


- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile solvent like dichloromethane or hexane.
- **GC Separation:** Inject a small volume (e.g., 1 μL) into the GC. The compound travels through a capillary column, separating it from any impurities. Typical GC conditions would involve a temperature program starting at $\sim 50^\circ\text{C}$ and ramping up to $\sim 250^\circ\text{C}$.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI mode).
- **Mass Analysis:** The resulting positively charged ions (molecular ion and fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- **Detection:** An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value.

Data Summary: Predicted Mass Spectrum Fragments

m/z Value	Proposed Fragment Identity	Notes
M ⁺ Cluster	Molecular Ion [C ₈ H ₈ BrCl] ⁺	Shows characteristic Br/Cl isotope pattern.
[M-15] ⁺	[C ₇ H ₅ BrCl] ⁺	Loss of •CH ₃ (Benzylic cleavage).
[M-29] ⁺	[C ₆ H ₄ BrCl] ⁺	Loss of •C ₂ H ₅ (Ethyl group).

The mass spectrum of the similar compound 1-bromo-4-ethylbenzene shows a strong peak for the loss of a methyl group [M-15]⁺, supporting the predicted fragmentation pattern.[14]

Key Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **1-Bromo-4-chloro-2-ethylbenzene**.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of **1-Bromo-4-chloro-2-ethylbenzene** is a process of converging evidence. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic ring, alkyl chain, and carbon-halogen bonds), and mass spectrometry establishes the molecular weight and offers corroborating structural information through predictable fragmentation patterns. By skillfully integrating the data from these three powerful analytical techniques, researchers can

confidently and unambiguously confirm the identity and purity of their target molecule, a critical step in any synthetic or drug development workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Bromo-1-chloro-2-ethylbenzene, 98+% | CymitQuimica [cymitquimica.com]
- 3. (Solved) - 1. Study the NMR spectrum of 1-bromo-2-ethylbenzene (C8H9Br)... (1 Answer) | Transtutors [transtutors.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved 1. For each of the following compounds: - Draw the | Chegg.com [chegg.com]
- 6. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. azooptics.com [azooptics.com]
- 10. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [1-Bromo-4-chloro-2-ethylbenzene spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2907294#1-bromo-4-chloro-2-ethylbenzene-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com